molecular formula C15H15NO3 B495907 4-(2-Phenoxyethoxy)benzamide

4-(2-Phenoxyethoxy)benzamide

Cat. No.: B495907
M. Wt: 257.28g/mol
InChI Key: KSRUWPGTHCFOAK-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the para position of the benzamide core. Its molecular formula is C15H15NO3, with a molecular weight of 265.29 g/mol (inferred from structural data). The compound is often utilized as a precursor or pharmacophore in drug discovery, particularly in the development of α1-adrenolytic agents, gastroprokinetic drugs, and enzyme inhibitors . Key structural features include:

  • A benzamide backbone providing hydrogen-bonding capacity via the amide group.
  • A 2-phenoxyethoxy chain contributing to lipophilicity and influencing receptor binding kinetics.

Notably, derivatives such as N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide (CAS: 1020054-08-3) exhibit extended applications, with molecular weight 362.4 g/mol and formula C22H22N2O3 .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28g/mol

IUPAC Name

4-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C15H15NO3/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,17)

InChI Key

KSRUWPGTHCFOAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Arylpiperazine-Benzamide Derivatives

Compounds like JJGW01 (2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide) and JJGW07 (2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}benzamide) feature piperazine moieties linked to benzamide via alkoxy chains. These derivatives show potent α1-adrenolytic activity, with substituent position (e.g., chloro vs. methoxy) modulating selectivity and potency. For example, JJGW07’s methoxy group enhances receptor affinity compared to chlorinated analogues .

4-(Phenoxy/Benzyloxy)benzamides as Enzyme Inhibitors

Compounds 7 and 9 (from ) are inhibitors of mono-ADP-ribosyltransferase. 4-Phenoxybenzamide (compound 7) exhibits higher inhibitory potency than 4-benzyloxybenzamide (compound 9), attributed to reduced steric hindrance from the phenoxy group .

Imidazole-Substituted Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates anticancer activity against cervical cancer cells, highlighting the role of imidazole in enhancing cytotoxicity compared to alkoxy-substituted benzamides .

Physicochemical and Pharmacological Properties

Compound Key Substituent Biological Activity Notable Data Reference
4-(2-Phenoxyethoxy)benzamide Phenoxyethoxy Enzyme inhibition, α1-adrenolytic LogP: ~3.2 (estimated)
AS-4370 (Mosapride) 4-Fluorobenzyl-morpholine Gastroprokinetic (5-HT4 agonism) ED50: 0.1 mg/kg (rats)
JJGW07 2-Methoxyphenylpiperazine α1-Adrenolytic IC50: 12 nM
N-(3-chloro-4-fluorophenyl)-4-imidazolylbenzamide Imidazole Anticancer (cervical cancer) IC50: 8 µM
Key Observations:
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., fluoro in AS-4370) enhance binding to targets like 5-HT4 receptors .
  • Positional Isomerism: N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () demonstrates how ethoxyethoxy placement at the ortho vs. para position alters pharmacokinetics .

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